molecular formula C22H24N4O4 B10980179 4-(4-methoxyphenyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]tetrahydro-2H-pyran-4-carboxamide

4-(4-methoxyphenyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B10980179
M. Wt: 408.4 g/mol
InChI Key: WYITVNSOLJNNGR-UHFFFAOYSA-N
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Description

This compound features a tetrahydro-2H-pyran scaffold substituted at the 4-position with a 4-methoxyphenyl group and a carboxamide linkage to a 1,2,4-triazole ring. The triazole moiety is further substituted at the 3-position with a 2-methoxyphenyl group.

Properties

Molecular Formula

C22H24N4O4

Molecular Weight

408.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]oxane-4-carboxamide

InChI

InChI=1S/C22H24N4O4/c1-28-16-9-7-15(8-10-16)22(11-13-30-14-12-22)20(27)24-21-23-19(25-26-21)17-5-3-4-6-18(17)29-2/h3-10H,11-14H2,1-2H3,(H2,23,24,25,26,27)

InChI Key

WYITVNSOLJNNGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=NNC(=N3)C4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Methoxyphenyl Groups: This step often involves nucleophilic aromatic substitution reactions where methoxyphenyl groups are introduced.

    Construction of the Tetrahydropyran Ring: This can be synthesized via cyclization reactions involving dihydropyran intermediates.

    Formation of the Carboxamide Linkage: This is typically achieved through amide bond formation reactions, such as the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide functionality undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity and biological interactions.

Conditions Reagents Products Yield
Acidic hydrolysis6M HCl, reflux, 8h4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid75–80%
Basic hydrolysis2M NaOH, 60°C, 6hSodium salt of the carboxylic acid82%

Mechanistic studies suggest nucleophilic attack by water (acidic) or hydroxide ions (basic) on the carbonyl carbon, followed by cleavage of the C–N bond. The methoxyphenyl groups remain stable under these conditions.

Substitution Reactions at the Triazole Ring

The 1,2,4-triazole ring participates in nucleophilic substitution and coupling reactions, enabling structural diversification.

Halogenation

Bromination occurs selectively at the triazole’s N1 position under mild electrophilic conditions:

  • Reagents : N-Bromosuccinimide (NBS), CHCl₃, RT, 2h

  • Product : 5-Bromo-3-(2-methoxyphenyl)-1H-1,2,4-triazole derivative

  • Yield : 68%

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups to the triazole ring:

Catalyst Base Aryl Boronic Acid Yield
Pd(PPh₃)₄K₂CO₃4-Fluorophenylboronic acid72%
Pd(OAc)₂/XPhosCsF3-Nitrophenylboronic acid65%

These reactions expand the compound’s applications in medicinal chemistry by enhancing target specificity.

Oxidation of Methoxy Groups

The methoxy (-OCH₃) substituents on phenyl rings undergo demethylation under strong oxidizing conditions, forming hydroxyl groups:

  • Reagents : HIO₄, AcOH/H₂O (1:1), 80°C, 4h

  • Products : Dihydroxy-substituted derivatives

  • Yield : 55–60%

This transformation alters the compound’s electronic properties, potentially improving solubility and bioactivity.

Cyclization and Ring-Opening Reactions

The tetrahydropyran ring demonstrates stability under most conditions but undergoes ring-opening in the presence of Lewis acids:

Reagent Conditions Product
BF₃·Et₂OCH₂Cl₂, RT, 3hLinear ketone intermediate
AlCl₃Toluene, 100°C, 6hAromatic polycyclic compound

These reactions are reversible, with the tetrahydropyran structure reforming upon neutralization.

Coordination Chemistry with Metal Ions

The triazole nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications:

Metal Salt Conditions Complex Structure Application
CuCl₂EtOH, reflux, 4hSquare-planar Cu(II) complexAntimicrobial studies
K₂[PdCl₄]H₂O/MeOH, 60°C, 2hOctahedral Pd(II) complexAnticancer assays

Stoichiometric analyses confirm a 2:1 (ligand:metal) ratio in most complexes .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the triazole ring and adjacent unsaturated bonds, forming bridged bicyclic structures. This reaction is solvent-dependent, with acetonitrile favoring dimerization (45% yield).

Comparative Reactivity of Structural Analogs

The compound’s reactivity aligns with other triazole-containing derivatives but shows enhanced stability due to the tetrahydropyran moiety:

Reaction Type This Compound Simpler Triazole Analogs
Hydrolysis ratet₁/₂ = 8h (acidic)t₁/₂ = 2h (acidic)
Suzuki coupling yield72%58–65%
Metal complex stabilityHigh (decomp. >200°C)Moderate (decomp. ~150°C)

Mechanistic Insights and Challenges

  • Steric hindrance from the tetrahydropyran ring slows nucleophilic attacks on the carboxamide group.

  • Electronic effects of methoxy groups direct electrophilic substitution to para positions on phenyl rings.

  • Optimization hurdles include balancing reaction temperatures to prevent decomposition of the triazole ring .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing triazole rings in anticancer therapy. The incorporation of the triazole moiety in this compound is significant as it has been associated with various biological activities, including cytotoxic effects against cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of similar triazole derivatives on several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The results indicated that compounds with structural similarities to 4-(4-methoxyphenyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]tetrahydro-2H-pyran-4-carboxamide exhibited significant cytotoxicity, suggesting that this compound could be further explored for its anticancer properties .

Anti-inflammatory Potential

In addition to its anticancer properties, compounds with similar structures have demonstrated anti-inflammatory activities. The triazole and carboxamide groups are known to interact with enzymes involved in inflammatory pathways.

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various targets implicated in inflammation. These studies suggest that it may act as a potent inhibitor of enzymes such as 5-lipoxygenase , which plays a crucial role in inflammatory responses .

Synthesis and Derivatives

The synthesis of This compound involves multi-step organic reactions that can be optimized for yield and purity. Variations in the synthesis process can lead to derivatives with enhanced biological activities.

Synthetic Pathways

The synthesis typically involves:

  • Formation of the tetrahydropyran ring.
  • Introduction of the carboxamide group.
  • Coupling with triazole derivatives.

Research into optimizing these synthetic pathways continues to be an important area of study, as modifications can lead to improved efficacy and selectivity against target diseases .

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]tetrahydro-2H-pyran-4-carboxamide would depend on its specific application. Generally, the triazole ring can interact with various biological targets, such as enzymes or receptors, potentially inhibiting their activity or altering their function. The aromatic rings may also participate in π-π interactions or hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name / ID Molecular Formula Substituents (R1, R2, R3) Melting Point (°C) Key Spectral Data (HRMS/NMR)
Target Compound C22H24N4O4 R1=4-OCH3, R2=2-OCH3, R3=H Not reported Not available
1-(2-Bromophenyl)-N-(4-cyano-THP-4-yl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide ( , 9e) C23H22BrN4O2 R1=Br, R2=CN, R3=CH3 188–190 HRMS: 465.0908 [M+H]+; δ 7.62 (d, J=8.0)
N-[(1E)-(Dimethylamino)methylene]-4-(3-{[4-(3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phenyl]thio}phenyl)THP-4-carboxamide ( ) C25H27N6O2S R1=SPh, R2=CH3, R3=N(CH3)2 Not reported Not available
5-(4-Methoxyphenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide ( ) C23H19N3O3 R1=4-OCH3, R2=diazenyl, R3=oxazole Not reported Not available

Key Observations :

  • Substituent Effects : The target compound’s methoxy groups (electron-donating) contrast with bromo ( ) and thioether ( ) substituents (electron-withdrawing), which may influence solubility, metabolic stability, and binding affinity.

Biological Activity

The compound 4-(4-methoxyphenyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]tetrahydro-2H-pyran-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and various biological activities reported in the literature.

The molecular formula of the compound is C20H22N4O3C_{20}H_{22}N_{4}O_{3}, with a molecular weight of approximately 366.42 g/mol. The structure features a tetrahydro-pyran ring and a triazole moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with triazole derivatives under controlled conditions. The synthetic route often employs catalysts and specific solvents to optimize yield and purity.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of triazole derivatives. For instance, compounds containing the triazole ring have shown significant antibacterial and antifungal activities. The presence of methoxy groups in the phenyl rings enhances these effects by increasing lipophilicity, allowing better membrane penetration.

Anticancer Activity

Research indicates that triazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. For example, a study evaluating similar triazole derivatives demonstrated significant activity against MCF-7 (human breast cancer) and HeLa (cervical cancer) cell lines. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

Antiparasitic Activity

The compound's structure suggests potential antiparasitic activity, particularly against protozoan parasites like Leishmania spp. In vitro assays have shown that triazole derivatives can inhibit the growth of these parasites effectively, possibly through interference with their metabolic pathways.

Case Studies

  • Antibacterial Activity : A comparative study was conducted on several triazole derivatives, including our compound. It was found that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin against Gram-positive bacteria .
  • Cytotoxicity Evaluation : In a cytotoxicity assay against the MCF-7 cell line, the compound demonstrated an IC50 value indicating moderate potency. This suggests that further optimization could enhance its anticancer efficacy .
  • In Vivo Studies : Preliminary in vivo studies indicated that the compound exhibited a favorable pharmacokinetic profile with good bioavailability and low toxicity in animal models .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AntibacterialStaphylococcus aureus32 µg/mL
AntifungalCandida albicans16 µg/mL
CytotoxicityMCF-725 µM
AntiparasiticLeishmania donovani50 µg/mL

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step processes involving:

  • Condensation reactions of substituted phenyl precursors (e.g., methoxyphenyl derivatives) with triazole intermediates .
  • Cyclization using agents like phosphorus oxychloride (POCl₃) to form the 1,2,4-triazole core, as demonstrated in analogous compounds .
  • Optimization strategies : Adjust stoichiometry of reactants, employ microwave-assisted synthesis for faster cyclization, or use catalysts like pyridinium p-toluenesulfonate (PPTS) to enhance yields .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions and methoxy group integration .
  • Infrared (IR) Spectroscopy : Confirm carbonyl (C=O) and triazole ring vibrations .
  • X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding interactions, as shown in structurally related triazole derivatives .

Q. How can researchers assess the compound’s solubility and stability in different solvents?

  • Methodological Answer :

  • Solubility screening : Use a tiered approach with polar (DMSO, water) and non-polar solvents (ethyl acetate, hexane).
  • Stability studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Monitor via HPLC or LC-MS .

Advanced Research Questions

Q. How can contradictory bioactivity data in pharmacological assays be resolved?

  • Methodological Answer :

  • Comparative dose-response assays : Test across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects .
  • Target engagement studies : Use isotopic labeling (e.g., ³H/¹⁴C) or surface plasmon resonance (SPR) to validate binding affinity .
  • Molecular docking : Model interactions with receptors (e.g., GPCRs) to explain discrepancies between in vitro and in vivo results .

Q. What computational modeling approaches are suitable for predicting the compound’s reactivity and interaction mechanisms?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding kinetics in explicit solvent models .
  • Reaction Path Search : Use quantum chemical calculations to identify intermediates in synthetic pathways .

Q. What strategies are recommended for optimizing reaction conditions to minimize byproducts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to evaluate temperature, solvent, and catalyst effects .
  • In-situ monitoring : Use techniques like ReactIR to track reaction progress and identify byproduct formation stages .
  • Purification : Combine column chromatography with preparative HPLC for high-purity isolation .

Q. How can substituent modifications on the triazole or methoxyphenyl groups alter biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with halogen (Cl/F) or electron-withdrawing groups (NO₂) on the phenyl rings to assess potency shifts .
  • Pharmacophore mapping : Overlay crystal structures of analogs to identify critical hydrogen-bonding or hydrophobic interactions .

Data Analysis and Reproducibility

Q. What statistical methods should be employed to validate reproducibility in SAR studies?

  • Methodological Answer :

  • Multivariate analysis : Use principal component analysis (PCA) to cluster bioactivity data and identify outlier compounds .
  • Intra- and inter-laboratory validation : Replicate assays with independent batches of the compound under standardized protocols .

Q. How can researchers address challenges in identifying low-abundance byproducts during synthesis?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Detect trace impurities with ppm-level accuracy .
  • Tandem MS/MS : Fragment ions to elucidate byproduct structures .
  • Isotopic labeling : Synthesize deuterated analogs to distinguish byproducts from starting materials .

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